Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-1,6-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-7(10(15)16-3)8(11)6-4-12-14(2)9(6)13-5/h4H,1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXCSKTIGLZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with 2,3-dichloropyridine under basic conditions, followed by esterification with methanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated derivatives in the presence of a base like sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a scaffold for drug development . Its ability to inhibit cyclin-dependent kinase 2 (CDK2) makes it a candidate for anti-cancer therapies. Research indicates that it interacts with the ATP-binding site of CDK2, effectively blocking ATP access and inhibiting enzyme activity. This mechanism is crucial for regulating the cell cycle and could lead to the development of novel anticancer agents.
Biological Research
In biological contexts, methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for its enzyme inhibition properties . It serves as a valuable tool for elucidating enzyme mechanisms and developing new therapeutic agents. The compound's interactions with specific biological targets enable researchers to explore pathways involved in various diseases .
Pharmaceutical Development
The versatility of this compound allows for the design of derivatives aimed at treating inflammatory diseases, infections, and other health conditions. Modifications to its structure can enhance efficacy and reduce side effects compared to existing treatments. Its potential applications in anti-inflammatory and antimicrobial therapies are currently under investigation .
Industrial Applications
Beyond medicinal uses, this compound finds applications in the industrial sector . It can be utilized in the synthesis of new materials such as polymers and dyes due to its stability and reactivity. This versatility makes it suitable for various applications ranging from coatings to electronic materials.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Scaffold for drug development; CDK2 inhibitor; anticancer potential |
| Biological Research | Enzyme inhibitor; tool for studying enzyme mechanisms |
| Pharmaceutical Development | Potential anti-inflammatory and antimicrobial agents |
| Industrial Applications | Synthesis of polymers and dyes; suitable for coatings and electronic materials |
Case Studies
- CDK2 Inhibition : A study demonstrated that this compound effectively inhibits CDK2 activity in vitro. This inhibition was linked to reduced cell proliferation in cancer cell lines, highlighting its potential as an anticancer agent.
- Enzyme Mechanism Exploration : Research utilizing this compound as an enzyme inhibitor has provided insights into the mechanisms of various kinases involved in cellular signaling pathways. Such studies are critical for understanding disease processes and developing targeted therapies.
- Material Science Innovations : In industrial applications, derivatives of this compound have been explored for use in advanced materials with enhanced properties for electronics and coatings.
Mechanism of Action
The mechanism of action of methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Key Observations :
- Amino vs. Chloro/Bromo Groups: The 4-amino group in the target compound facilitates hydrogen bonding with biological targets, whereas chloro/bromo substituents (e.g., in ) are typically used for synthetic versatility in cross-coupling reactions .
- Methyl vs. Phenyl Substituents : Methyl groups at positions 1 and 6 (target compound) improve metabolic stability compared to bulkier phenyl derivatives (e.g., ), which may reduce bioavailability .
Biological Activity
Methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 2167467-00-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
Overview of the Compound
This compound is characterized by its unique structure, which allows for various chemical modifications. The compound belongs to the pyrazolopyridine family and is noted for its interactions with key biological targets, particularly in the context of enzyme inhibition and cellular signaling pathways .
Enzyme Inhibition
One of the primary mechanisms through which this compound exhibits its biological activity is through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, effectively blocking ATP access and inhibiting kinase activity .
Cellular Effects
The compound has been shown to influence various cellular processes:
- Cell Cycle Regulation : By inhibiting CDK2, it can induce G1 phase arrest in cancer cells.
- Apoptosis : The compound promotes apoptotic pathways in certain cancer cell lines, leading to increased cell death .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antiviral Activity : In a study examining derivatives of pyrazolo[3,4-b]pyridines for antiviral properties, compounds similar to this compound exhibited significant antiviral activity against various viruses such as HSV-1 and tobacco mosaic virus (TMV). The mechanism involved interference with viral replication processes .
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies reported IC50 values comparable to standard anti-inflammatory drugs .
Synthetic Routes
The synthesis of this compound typically involves:
- Cyclization : Reaction of 4-amino-3-methyl-1H-pyrazole with 2,3-dichloropyridine under basic conditions.
- Esterification : Followed by esterification with methanol using potassium carbonate as a base in solvents like dimethylformamide (DMF) .
Summary Table of Biological Activities
Q & A
What are the established synthetic routes for Methyl 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves multi-step sequences starting from pyrazole or pyridine precursors. A common approach employs Friedländer condensation using 4-amino-3-aryl-pyrazolo[3,4-b]pyridine-5-carbaldehyde intermediates, followed by diazotization, reduction, and oxidation steps . Reaction optimization, such as the use of AC-SO3H catalyst in ethanol under mild conditions (e.g., 2.0 mL solvent, 5 mg catalyst, 0.25 mmol substrates), can achieve isolated yields exceeding 70% . Key variables include solvent polarity, catalyst loading, and temperature, which directly impact cyclization efficiency.
How can spectral data (¹H NMR, FTIR, MS) resolve structural ambiguities in derivatives of this compound?
Basic Research Question
¹H NMR is critical for confirming substitution patterns on the pyrazole and pyridine rings. For example, methyl groups at positions 1 and 6 exhibit distinct singlet resonances (δ 2.4–2.6 ppm), while the amino group (NH2) shows broad signals at δ 5.5–6.0 ppm . FTIR identifies functional groups: carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH2 bends at ~1600 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns, distinguishing regioisomers . Contradictions in data often arise from tautomerism or solvent effects, necessitating deuterated solvent trials or 2D NMR (e.g., HSQC, HMBC) for resolution.
What methodologies are used to evaluate the biological activity of this compound, and how are IC50 values interpreted?
Advanced Research Question
Biological assays often target parasitic or viral pathogens. For example, anti-Leishmania activity is assessed via in vitro testing against promastigote forms of Leishmania amazonensis, with IC50 values determined using dose-response curves . IC50 < 1 µM (e.g., 0.12 µM for diethylaminomethyl-substituted derivatives) indicates high potency . Molecular docking (e.g., AM1 semiempirical method) and QSAR models incorporating hydrophobic (log P) and steric (Sterimol L/B2) parameters further rationalize activity trends .
How do substituents at the 4-amino and 5-carboxylate positions modulate the compound’s pharmacokinetic properties?
Advanced Research Question
The 4-amino group enhances solubility via hydrogen bonding, while the 5-carboxylate ester (e.g., methyl or ethyl) improves membrane permeability. log P determination via shake-flask methodology reveals that bulky substituents (e.g., aryl groups) increase hydrophobicity (log P > 3), favoring blood-brain barrier penetration but reducing aqueous solubility . Introducing polar groups (e.g., sulfonamides) at the 4-position balances log P and enhances target binding, as seen in anti-malarial derivatives (IC50 = 3.46–9.30 µM) .
What strategies address low yields in the cyclization step during synthesis?
Advanced Research Question
Low yields often stem from incomplete ring closure or side reactions. Strategies include:
- Catalyst screening : AC-SO3H outperforms traditional acids (e.g., H2SO4) by reducing side-product formation .
- Solvent optimization : Ethanol or DMF enhances nucleophilicity of intermediates, promoting cyclization .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
Post-reaction analysis via TLC or HPLC-MS identifies unreacted starting materials, guiding iterative optimization.
How can computational tools predict the compound’s reactivity or bioactivity?
Advanced Research Question
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, aiding in derivatization planning . QSAR models correlate structural descriptors (e.g., molar refractivity, polar surface area) with bioactivity, enabling virtual screening of derivatives . For instance, superimposition of low-energy conformers onto amodiaquine’s structure identified anti-leishmanial candidates with enhanced steric complementarity .
What are the limitations of current synthetic methods for generating structurally diverse analogs?
Advanced Research Question
Current routes struggle with:
- Regioselectivity : Competing cyclization pathways (e.g., pyrazolo[3,4-c] vs. [3,4-b] isomers) require chiral catalysts or directing groups .
- Functional group compatibility : Acid-labile groups (e.g., tert-butyl esters) are incompatible with harsh cyclization conditions .
- Scalability : Multi-step sequences with column chromatography hinder gram-scale production . Solutions include flow chemistry or one-pot cascades, as demonstrated in pyrano[2,3-c]pyrazole syntheses .
How are contradictions in biological activity data resolved across different studies?
Advanced Research Question
Discrepancies arise from assay variability (e.g., parasite strain differences) or compound purity. Mitigation involves:
- Standardized protocols : Use of WHO-recommended Plasmodium falciparum clones (e.g., W2) for anti-malarial studies .
- Orthogonal assays : Combining in vitro enzyme inhibition (e.g., SARS-CoV-2 3CL protease) with cell-based infectivity tests .
- Meta-analysis : Pooling data from multiple studies to identify consensus SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
